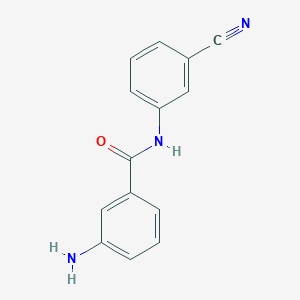

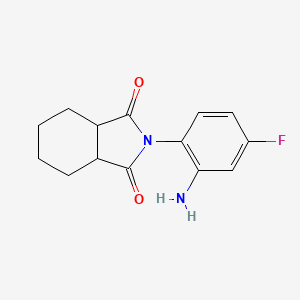

3-amino-N-(3-cyanophenyl)benzamide

説明

3-amino-N-(3-cyanophenyl)benzamide is a chemical compound with the molecular formula C14H11N3O and a molecular weight of 237.26 . It is a powder that is stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H11N3O/c15-9-10-3-1-6-13(7-10)17-14(18)11-4-2-5-12(16)8-11/h1-8H,16H2,(H,17,18) . This indicates the specific arrangement of atoms in the molecule.科学的研究の応用

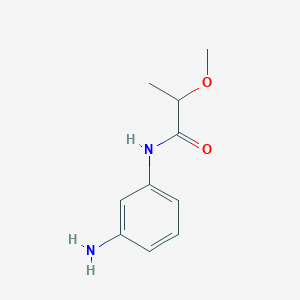

Antioxidant Activity

Amino-substituted benzamide derivatives, including compounds similar to 3-amino-N-(3-cyanophenyl)benzamide, have been studied for their potential as antioxidants. These compounds can scavenge free radicals, with electrochemical studies providing insights into their radical scavenging activities. Studies have shown that the primary amino group in these compounds is the main electroactive centre, undergoing complex, pH-dependent oxidation processes (Jovanović et al., 2020).

Histone Deacetylase Inhibition

Certain benzamide derivatives have been discovered to selectively inhibit histone deacetylases (HDACs), enzymes involved in regulating gene expression. These compounds, such as MGCD0103, demonstrate potent anticancer activity, potentially making them valuable in cancer treatment (Zhou et al., 2008).

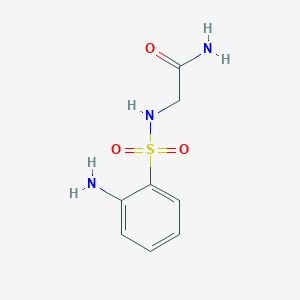

Antibacterial Properties

Benzamides like N-(3-Hydroxy-2-pyridyl) benzamides have shown in vitro antibacterial activity against various bacteria, including Escherichia coli and Staphylococcus aureus. These findings suggest potential applications in developing new antibacterial agents (Mobinikhaledi et al., 2006).

Anticancer Activity

Benzamide derivatives have been synthesized and evaluated for their potential as anticancer agents. Certain compounds have shown promise in inhibiting cancer cell growth and could be further developed as therapeutic agents (Soda et al., 2022).

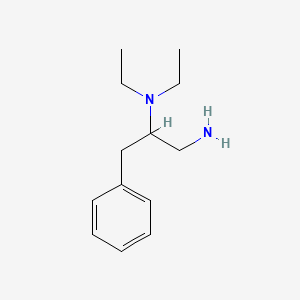

Melanoma Imaging and Therapy

Radioiodinated N-(dialkylaminoalkyl)benzamides, structurally related to this compound, have been used in imaging melanoma metastases. Their high uptake by melanoma cells and slow clearance rates suggest potential applications in both diagnostic imaging and radionuclide therapy for melanoma (Eisenhut et al., 2000).

Neuroleptic Activity

Benzamides have been synthesized and tested for neuroleptic activity, showing potential in the treatment of psychosis. Their ability to inhibit stereotyped behavior in rat models suggests applications in neuropsychiatric drug development (Iwanami et al., 1981).

特性

IUPAC Name |

3-amino-N-(3-cyanophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c15-9-10-3-1-6-13(7-10)17-14(18)11-4-2-5-12(16)8-11/h1-8H,16H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIQYLBPMQVVPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(3-Chloro-phenyl)-ethyl]-cyclopropyl-amine](/img/structure/B3316750.png)

![3-[4-(1-Aminoethyl)phenyl]-1-phenylurea](/img/structure/B3316766.png)

![3-amino-N-[(2-fluorophenyl)methyl]benzamide](/img/structure/B3316783.png)

![{3-[(2,2,2-Trifluoroethoxy)methyl]phenyl}methanamine](/img/structure/B3316814.png)

![N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3316841.png)